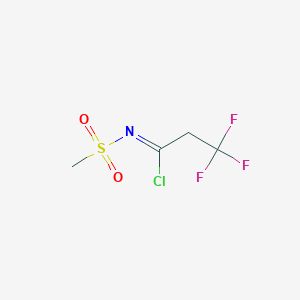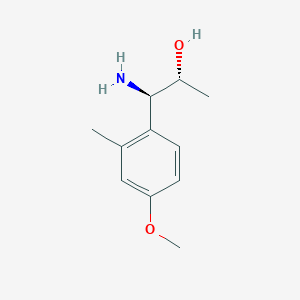
2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoylchloride is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of trifluoromethyl and methanesulfonyl groups, which contribute to its reactivity and stability.
Métodos De Preparación
The synthesis of 2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoylchloride involves several steps. One common method includes the reaction of 2,2,2-trifluoroethylamine with methanesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Análisis De Reacciones Químicas
2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoylchloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation to form trifluoroacetic acid derivatives. Reduction reactions can also be performed to modify the functional groups attached to the carbonimidoyl moiety.
Addition Reactions: The compound can react with electrophiles, leading to the formation of addition products.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoylchloride involves its interaction with specific molecular targets. The trifluoromethyl and methanesulfonyl groups enhance the compound’s reactivity, allowing it to form stable complexes with various substrates. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoylchloride can be compared with other fluorinated compounds, such as:
2,2,2-Trifluoroethyl methanesulfonate: Similar in structure but lacks the carbonimidoyl chloride moiety.
Trifluoromethanesulfonic acid: Contains the trifluoromethylsulfonyl group but differs in its overall structure and reactivity.
2,2,2-Trifluoroethanol: A simpler compound with a trifluoromethyl group, used as a solvent and reagent in organic synthesis.
The unique combination of functional groups in this compound makes it distinct from these related compounds, offering specific advantages in various applications.
Propiedades
Fórmula molecular |
C4H5ClF3NO2S |
|---|---|
Peso molecular |
223.60 g/mol |
Nombre IUPAC |
(1Z)-3,3,3-trifluoro-N-methylsulfonylpropanimidoyl chloride |
InChI |
InChI=1S/C4H5ClF3NO2S/c1-12(10,11)9-3(5)2-4(6,7)8/h2H2,1H3/b9-3- |
Clave InChI |
DNGBFOQADYAVFD-OQFOIZHKSA-N |
SMILES isomérico |
CS(=O)(=O)/N=C(/CC(F)(F)F)\Cl |
SMILES canónico |
CS(=O)(=O)N=C(CC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B13047910.png)
![6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13047918.png)






![Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate](/img/structure/B13047955.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzoate](/img/structure/B13047958.png)

![6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine](/img/structure/B13047962.png)

![Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13047974.png)
